2-(Difluoromethyl)furan-3-carboxylic acid
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Overview
Description
2-(Difluoromethyl)furan-3-carboxylic acid is an organic compound with the molecular formula C6H4F2O3 and a molecular weight of 162.09 g/mol . This compound is characterized by the presence of a furan ring substituted with a difluoromethyl group and a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2-furyl lithium with difluoromethyl bromide, followed by oxidation to introduce the carboxylic acid group .
Industrial Production Methods: Industrial production of 2-(Difluoromethyl)furan-3-carboxylic acid may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Compounds with nucleophilic groups replacing the fluorine atoms.
Scientific Research Applications
2-(Difluoromethyl)furan-3-carboxylic acid is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)furan-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and stability, leading to more effective interactions with biological molecules. The furan ring provides a rigid structure that can fit into enzyme active sites or receptor binding pockets, facilitating specific biochemical reactions .
Comparison with Similar Compounds
- 2-(Trifluoromethyl)furan-3-carboxylic acid
- 2-(Chloromethyl)furan-3-carboxylic acid
- 2-(Bromomethyl)furan-3-carboxylic acid
Comparison: 2-(Difluoromethyl)furan-3-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties compared to other halomethyl derivatives. The difluoromethyl group enhances the compound’s stability and reactivity, making it more suitable for specific applications in research and industry .
Properties
IUPAC Name |
2-(difluoromethyl)furan-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2O3/c7-5(8)4-3(6(9)10)1-2-11-4/h1-2,5H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWRPUSAOKMRQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1C(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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